![molecular formula C17H21BrClNO2 B3278804 5-Bromo-6-chloro-3-indolyl nonanoate CAS No. 682802-80-8](/img/structure/B3278804.png)
5-Bromo-6-chloro-3-indolyl nonanoate
Overview
Description
5-Bromo-6-chloro-3-indolyl nonanoate is a chemical compound with the empirical formula C17H21BrClNO2 . It has a molecular weight of 386.71 . It is often used as a substrate for lipase .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-chloro-3-indolyl nonanoate is represented by the SMILES stringCCCCCCCCC(=O)Oc1c[nH]c2ccc(Br)c(Cl)c12
. This indicates that the molecule consists of a nonanoate group attached to an indolyl group, which is further substituted with bromo and chloro groups. Physical And Chemical Properties Analysis
5-Bromo-6-chloro-3-indolyl nonanoate is a powder form substance . It has a molecular weight of 386.71 and its storage temperature is -20°C .Safety and Hazards
The safety data sheet advises to avoid breathing mist, gas or vapours of 5-Bromo-6-chloro-3-indolyl nonanoate. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .
properties
IUPAC Name |
(5-bromo-6-chloro-1H-indol-3-yl) nonanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrClNO2/c1-2-3-4-5-6-7-8-17(21)22-16-11-20-15-10-14(19)13(18)9-12(15)16/h9-11,20H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBLIPXDRLAWIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloro-3-indoxyl nonanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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